molecular formula C22H20ClF7N4O4 B11086661 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate

2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl {[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}carbamate

Cat. No.: B11086661
M. Wt: 572.9 g/mol
InChI Key: DPFLHKMBFXGVFP-UHFFFAOYSA-N
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Description

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE is a complex organic compound characterized by the presence of multiple functional groups, including a pyridyl group, a piperazine ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE typically involves multiple steps, starting with the preparation of the pyridyl and piperazine intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the trifluoromethylation of pyridine derivatives can be achieved using radical trifluoromethylation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridyl derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClF7N4O4

Molecular Weight

572.9 g/mol

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate

InChI

InChI=1S/C22H20ClF7N4O4/c23-16-11-14(21(26,27)28)12-31-17(16)34-6-4-33(5-7-34)8-9-37-20(36)32-18(35)13-2-1-3-15(10-13)38-22(29,30)19(24)25/h1-3,10-12,19H,4-9H2,(H,32,35,36)

InChI Key

DPFLHKMBFXGVFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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